Thalidomide 5-Fluoride: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application in Targeted Protein Degradation
Thalidomide 5-Fluoride: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide (B1683933) 5-fluoride has emerged as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of Thalidomide 5-fluoride. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows. While the precise origins of its initial synthesis are not extensively documented in dedicated discovery literature, its importance is underscored by its application as a Cereblon (CRBN) E3 ubiquitin ligase ligand in the field of targeted protein degradation.
Introduction
Thalidomide, a molecule with a complex and storied past, has been repurposed and redesigned for novel therapeutic applications. A key innovation in this endeavor has been the strategic modification of the thalidomide scaffold to enhance its utility in targeted protein degradation. Thalidomide 5-fluoride, a derivative featuring a fluorine atom at the 5-position of the phthalimide (B116566) ring, is a prime example of such a modification. This seemingly minor structural change has significant implications for its application as a Cereblon (CRBN) ligand, a crucial component of many PROTACs.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two key moieties: one that binds to a target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. Thalidomide and its derivatives are widely used as E3 ligase ligands due to their ability to bind to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. The introduction of a fluorine atom in Thalidomide 5-fluoride can influence its binding affinity for CRBN and its overall physicochemical properties, making it a valuable tool for PROTAC design.
This guide will delve into the synthesis of Thalidomide 5-fluoride, present available quantitative data on its biological activity, and provide detailed experimental protocols for its synthesis and for assays relevant to its function.
Data Presentation
Quantitative data for Thalidomide 5-fluoride is primarily available in the context of its use in PROTACs. While specific binding affinity data for the standalone molecule is not extensively published, its efficacy as a CRBN ligand is demonstrated through the activity of the PROTACs it forms.
| Compound/PROTAC | Target Protein | Cell Line | Concentration | IRAK4 Degradation |
| PROTAC IRAK4 degrader-1 | IRAK4 | OCI-LY-10 | 0.01 µM | 20-50% |
| PROTAC IRAK4 degrader-1 | IRAK4 | OCI-LY-10 | 0.1 µM | >50% |
| PROTAC IRAK4 degrader-1 | IRAK4 | OCI-LY-10 | 1 µM | >50% |
Table 1: Biological Activity of a PROTAC Utilizing Thalidomide 5-fluoride. This table summarizes the reported in-vitro degradation of IRAK4 protein in OCI-LY-10 cells by a PROTAC incorporating Thalidomide 5-fluoride as the E3 ligase ligand.
| Compound | Assay Type | Binding Constant (Kd or IC50) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM |
| Lenalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 8.9 nM (IC50) |
| Pomalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 6.4 nM (IC50) |
Table 2: Binding Affinities of Thalidomide and its Analogs to Cereblon. This table provides a reference for the binding affinities of commonly used CRBN ligands, as determined by various biophysical assays.
Experimental Protocols
Synthesis of Thalidomide 5-fluoride
Two primary synthetic routes are presented: a traditional two-step method and a more recent one-pot procedure.
Method 1: Traditional Two-Step Synthesis
This method is adapted from the synthesis of the analogous 4-fluoro-thalidomide.
Step 1: Preparation of N-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione
-
Reagents:
-
5-Fluoroisobenzofuran-1,3-dione
-
3-Aminopiperidine-2,6-dione (B110489) hydrochloride
-
Sodium Acetate (B1210297) (NaOAc)
-
Glacial Acetic Acid (HOAc)
-
-
Procedure:
-
A mixture of 5-fluoroisobenzofuran-1,3-dione (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq) is suspended in glacial acetic acid.
-
The reaction mixture is heated to reflux (approximately 135 °C) and stirred overnight.
-
After cooling to room temperature, the acetic acid is removed in vacuo.
-
The resulting residue is suspended in water and stirred at room temperature for 4 hours.
-
The solid product is collected by filtration and dried in vacuo to yield 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione as a white solid.
-
Method 2: One-Pot Synthesis of Immunomodulatory Drug Analogues
This efficient method, as described by Burslem et al. (2018), allows for the rapid synthesis of various IMiD analogues.
-
Reagents:
-
Substituted phthalic anhydride (B1165640) (in this case, 4-fluorophthalic anhydride, which would be adapted to 5-fluorophthalic anhydride)
-
3-aminopiperidine-2,6-dione hydrochloride
-
Triethylamine (B128534) (TEA)
-
Acetic Anhydride (Ac2O)
-
Toluene
-
-
General Procedure:
-
The substituted phthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride are combined in a reaction vessel.
-
Toluene is added as the solvent, followed by the addition of triethylamine and acetic anhydride.
-
The reaction mixture is heated to reflux and stirred for several hours.
-
Upon completion, the reaction is cooled, and the product is isolated, typically by filtration, and washed. This method often provides the product in high purity without the need for column chromatography.
-
Assay for Determining Binding Affinity to Cereblon (CRBN)
While specific data for Thalidomide 5-fluoride is pending, the following protocols are standard for assessing the binding of small molecules to CRBN.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by a test compound. The binding of the tracer to a terbium-labeled anti-tag antibody bound to a tagged CRBN protein brings the fluorophore and terbium into close proximity, resulting in a FRET signal. Unlabeled ligands compete for binding, leading to a decrease in the FRET signal.
-
Procedure:
-
A mixture of tagged CRBN protein and a terbium-labeled anti-tag antibody is prepared.
-
The fluorescently labeled tracer is added to this mixture.
-
Serial dilutions of the test compound (e.g., Thalidomide 5-fluoride) are added to the wells of a microplate.
-
The CRBN/antibody/tracer mixture is added to the wells containing the test compound.
-
After incubation, the TR-FRET signal is measured using a suitable plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change that occurs when a ligand binds to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
-
Procedure:
-
A solution of purified CRBN protein is placed in the sample cell of the ITC instrument.
-
A solution of the test compound is loaded into the injection syringe.
-
The test compound is titrated into the CRBN solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The data are analyzed to determine the binding parameters.
-
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of action for a Thalidomide 5-fluoride-based PROTAC.
Experimental Workflow: Synthesis of Thalidomide 5-fluoride
Caption: Workflow for the traditional synthesis of Thalidomide 5-fluoride.
Conclusion
Thalidomide 5-fluoride is a valuable synthetic building block for the construction of PROTACs, enabling the targeted degradation of disease-relevant proteins. This guide has provided a detailed overview of its synthesis, available biological data, and the experimental protocols necessary for its preparation and characterization. The continued exploration of such fluorinated thalidomide analogs will undoubtedly contribute to the advancement of targeted protein degradation as a therapeutic strategy. Further research to quantify the precise binding affinity of Thalidomide 5-fluoride to CRBN will provide a more complete understanding of its properties and facilitate the rational design of next-generation PROTACs.
